

Comparative toxicity of trimethylaniline isomers

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Compound of Interest

Compound Name: **2,4,5-Trimethylaniline hydrochloride**
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A Comparative Toxicological Guide to Trimethylaniline Isomers for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the known toxicological profiles of four trimethylaniline isomers: 2,3,4-trimethylaniline, 2,4,5-trimethylaniline, 2,4,6-trimethylaniline, and 3,4,5-trimethylaniline. The objective of this document is to summarize key toxicological data, outline the experimental methodologies used for their assessment, and visualize the pertinent biological pathways to support informed decision-making in research and development. While extensive data is available for 2,4,5- and 2,4,6-trimethylaniline, there is a notable scarcity of public toxicological information for 2,3,4- and 3,4,5-trimethylaniline.

Comparative Toxicological Data

The toxicological effects of trimethylaniline isomers vary significantly, with data primarily available for the 2,4,5- and 2,4,6-isomers. The primary toxicological concerns associated with these aromatic amines include acute toxicity, methemoglobinemia, genotoxicity, and carcinogenicity.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for the trimethylaniline isomers. It is important to note the lack of available data for 2,3,4-trimethylaniline and 3,4,5-trimethylaniline.

Isomer	CAS Number	LD50 (Oral, Rat)	LD50 (Oral, Mouse)	Other Acute Toxicity Data
2,3,4-Trimethylaniline	1467-35-2	Data not available	Data not available	
2,4,5-Trimethylaniline	137-17-7	1250 mg/kg ^[1]	Data not available	Toxic if swallowed, in contact with skin, or if inhaled ^{[2][3]} .
2,4,6-Trimethylaniline	88-05-1	743 mg/kg ^{[4][5]}	590 mg/kg ^[5]	Fatal if inhaled. LC50 (Inhalation, Mouse) = 290 mg/m ³ /2h ^[5] .
3,4,5-Trimethylaniline	1639-31-2	Data not available	Data not available	Causes skin and serious eye irritation; may cause respiratory irritation ^[6] .

Carcinogenicity and Genotoxicity

The carcinogenic and genotoxic potential of trimethylaniline isomers has been a significant area of investigation, particularly for the 2,4,5- and 2,4,6-isomers.

Isomer	Carcinogenicity	Genotoxicity
2,3,4-Trimethylaniline	Data not available	Data not available
2,4,5-Trimethylaniline	Carcinogenic in male and female F344 rats and female B6C3F1 mice, inducing hepatocellular carcinomas ^[1] [7][8].	Mutagenic in <i>Salmonella typhimurium</i> with metabolic activation ^{[1][8]} . Mutagenic in <i>Drosophila melanogaster</i> and cultured rat fibroblasts ^[8] .
2,4,6-Trimethylaniline	Evidence of carcinogenicity in male and female mice and male rats, inducing hepatocellular and vascular tumors in mice, and liver, lung, and stomach tumors in male rats ^[5] . IARC Group 3: Not classifiable as to its carcinogenicity to humans ^[5] .	Weakly mutagenic in <i>Salmonella typhimurium</i> ^[5] . Mutagenic in the <i>Drosophila melanogaster</i> wing spot test and in cultured fibroblasts ^[5] . Induced DNA damage in V79 cells ^[9] .
3,4,5-Trimethylaniline	Data not available	Data not available

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are summarized below based on available information.

Acute Oral Toxicity (LD50)

The oral LD50 values were determined in studies involving the administration of the test chemical to rats or mice. While the full experimental details from the original studies are not readily available, the general procedure for determining acute oral toxicity (as per OECD Guideline 423) involves the following steps:

- **Animal Model:** Typically, young adult rats (e.g., Sprague-Dawley or Wistar) or mice of a single sex are used.
- **Dosage:** A single dose of the trimethylaniline isomer, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage.

- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
- Necropsy: A gross necropsy of all animals is performed at the end of the observation period.
- LD50 Calculation: The LD50 value is calculated using appropriate statistical methods based on the mortality data.

Carcinogenicity Bioassays

The carcinogenicity of 2,4,5-trimethylaniline and 2,4,6-trimethylaniline was evaluated in long-term bioassays conducted by the National Cancer Institute (NCI) and others[5][7][8]. The general protocol for these studies is as follows:

- Animal Models: Fischer 344 rats and B6C3F1 mice were used in the NCI bioassay of 2,4,5-trimethylaniline[7]. Charles River CD rats and HaM/ICR mice were used in the studies by Weisburger et al.[10].
- Administration: The test compounds were administered in the diet for an extended period, typically 18 to 24 months[5][7][10].
- Dose Levels: Multiple dose levels were used to establish a dose-response relationship. For example, in the NCI study of 2,4,5-trimethylaniline, rats received 200 or 800 ppm and mice received 50 or 100 ppm in their diet for 101 weeks[7].
- Observation: Animals were observed daily for clinical signs of toxicity. Body weights were recorded regularly.
- Pathology: At the end of the study, all animals were subjected to a complete necropsy, and a wide range of tissues were examined microscopically for evidence of neoplastic and non-neoplastic lesions.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemicals[11][12]. The general procedure involves:

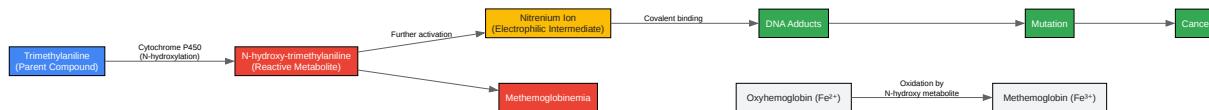
- **Tester Strains:** Several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.
- **Metabolic Activation:** The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.
- **Exposure:** The tester strains are exposed to various concentrations of the trimethylaniline isomer on a minimal agar plate.
- **Incubation:** The plates are incubated for 48-72 hours.
- **Evaluation:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of aromatic amines, including trimethylaniline isomers, is largely attributed to their metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes in the liver[13][14]. This metabolic activation is a critical initiating step in their toxic effects.

Metabolic Activation of Trimethylanilines

The following diagram illustrates the general metabolic activation pathway for aromatic amines.



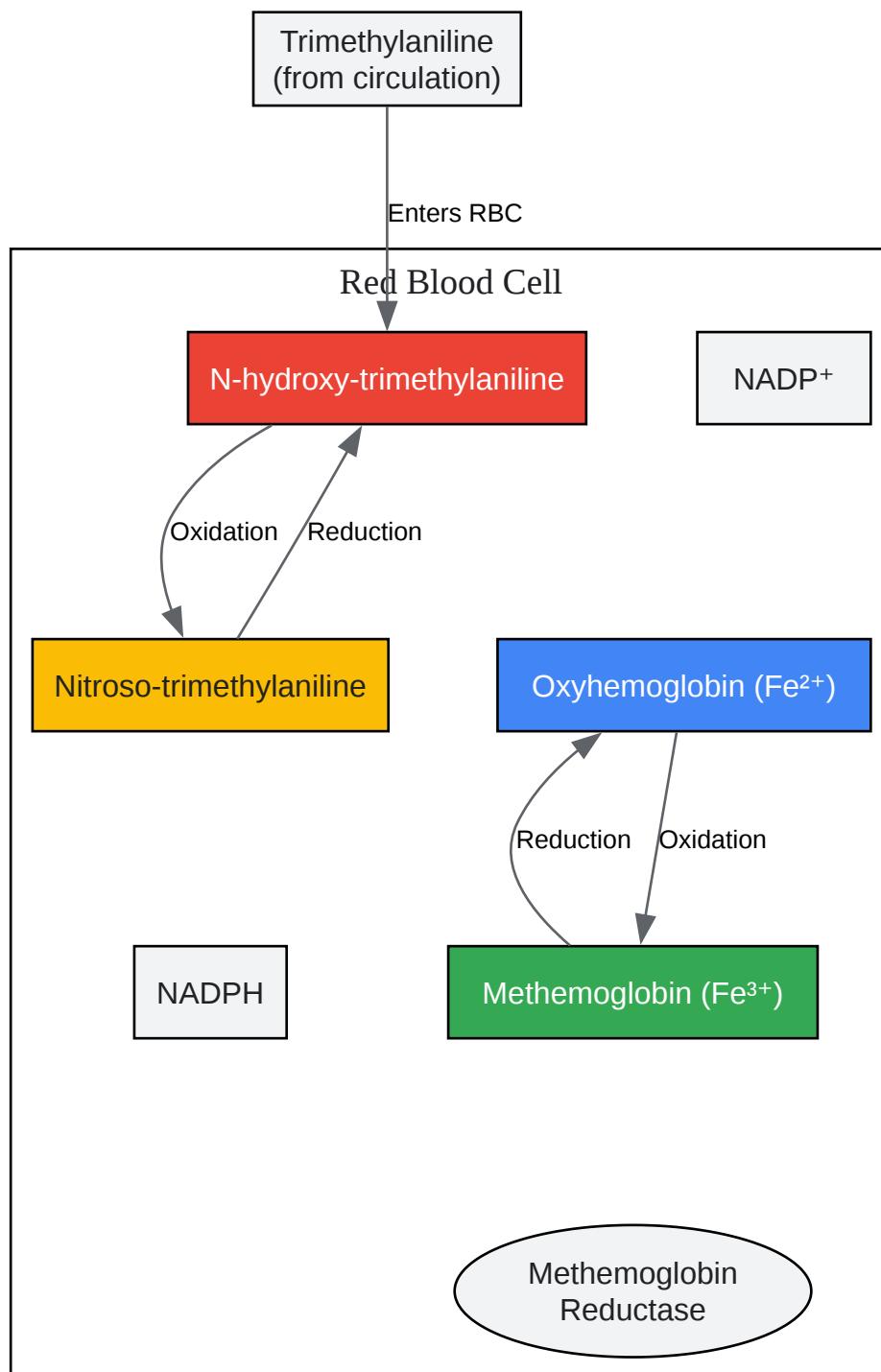
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Caption: Metabolic activation pathway of trimethylanilines leading to toxicity.

This pathway highlights the central role of N-hydroxylation in the bioactivation of trimethylanilines. The resulting N-hydroxy metabolites are reactive and can undergo further activation to form highly electrophilic nitrenium ions, which can covalently bind to DNA, leading to mutations and potentially cancer.

Induction of Methemoglobinemia

A significant acute toxic effect of many aromatic amines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe^{2+}) to the ferric (Fe^{3+}) state, rendering it unable to transport oxygen[15]. The N-hydroxy metabolites of aromatic amines can participate in a redox cycle within red blood cells, leading to the formation of methemoglobin[14].



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Caption: Mechanism of methemoglobin formation by trimethylaniline metabolites.

This diagram illustrates the cyclic process where the N-hydroxy metabolite oxidizes hemoglobin to methemoglobin and is itself converted to a nitroso derivative. The nitroso derivative can then

be reduced back to the N-hydroxy form, perpetuating the cycle and leading to an accumulation of methemoglobin.

Conclusion

The available toxicological data indicate that 2,4,5-trimethylaniline and 2,4,6-trimethylaniline are of significant concern due to their acute toxicity, mutagenic potential, and carcinogenicity in animal models. The primary mechanism of toxicity for these compounds involves metabolic activation to reactive intermediates that can cause cellular damage. In contrast, there is a significant lack of publicly available toxicity data for 2,3,4-trimethylaniline and 3,4,5-trimethylaniline, highlighting a need for further research to fully characterize the toxicological profiles of all trimethylaniline isomers. Researchers and drug development professionals should exercise caution when handling any of these isomers and consider their potential for toxicity in risk assessments.

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